4-(2-Bromo-5-chloropyridine-4-carbonyl)-1lambda4-thiomorpholin-1-one
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Overview
Description
4-(2-Bromo-5-chloropyridine-4-carbonyl)-1lambda4-thiomorpholin-1-one is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with bromine and chlorine atoms, a carbonyl group, and a thiomorpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-5-chloropyridine-4-carbonyl)-1lambda4-thiomorpholin-1-one typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with 2-bromo-5-chloropyridine and thiomorpholine.
Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 2-bromo-5-chloropyridine with a suitable carbonylating agent under controlled conditions.
Cyclization: The intermediate is then subjected to cyclization with thiomorpholine in the presence of a base to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to ensure optimal reaction conditions.
Purification: Advanced purification techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-5-chloropyridine-4-carbonyl)-1lambda4-thiomorpholin-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The thiomorpholine ring can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic or acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4-(2-Bromo-5-chloropyridine-4-carbonyl)-1lambda4-thiomorpholin-1-one has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development due to its unique structural features.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Materials Science: Use in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(2-Bromo-5-chloropyridine-4-carbonyl)-1lambda4-thiomorpholin-1-one involves its interaction with molecular targets and pathways. The compound may act by:
Binding to Enzymes or Receptors: Modulating their activity and leading to specific biological effects.
Interfering with Cellular Processes: Affecting processes such as cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
4-(2-Bromo-5-chloropyridine-4-carbonyl)-1lambda4-thiomorpholine: Lacks the carbonyl group but has similar structural features.
2-Bromo-5-chloropyridine: A simpler compound with only the pyridine ring and halogen substituents.
Thiomorpholine: The parent compound of the thiomorpholine ring.
Uniqueness
4-(2-Bromo-5-chloropyridine-4-carbonyl)-1lambda4-thiomorpholin-1-one is unique due to the combination of its pyridine ring with halogen substituents, carbonyl group, and thiomorpholine ring. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
IUPAC Name |
(2-bromo-5-chloropyridin-4-yl)-(1-oxo-1,4-thiazinan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClN2O2S/c11-9-5-7(8(12)6-13-9)10(15)14-1-3-17(16)4-2-14/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNPGPXXLTYJNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)CCN1C(=O)C2=CC(=NC=C2Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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